molecular formula C21H18BrN3S B2813682 (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 683257-53-6

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2813682
CAS No.: 683257-53-6
M. Wt: 424.36
InChI Key: TUMMSJBPILKCNG-WJDWOHSUSA-N
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Description

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound characterized by its complex structure, which includes a thiazole ring, a bromo-substituted phenyl group, and an acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the thiazole derivative under basic conditions to form the desired acrylonitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or phenyl rings.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Research in this area focuses on modifying the compound to enhance its efficacy and reduce toxicity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity. Its incorporation into materials could impart desirable properties, such as increased durability or resistance to environmental factors.

Mechanism of Action

The mechanism by which (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by binding to these targets, altering their activity, and thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((4-chloro-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-((4-fluoro-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

Compared to similar compounds, (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The bromo group can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3S/c1-13-4-6-18(14(2)8-13)20-12-26-21(25-20)16(10-23)11-24-19-7-5-17(22)9-15(19)3/h4-9,11-12,24H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMMSJBPILKCNG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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